molecular formula C6H8N2O2S B2927840 5-(Methylsulfonyl)pyridin-3-amine CAS No. 1067530-19-1

5-(Methylsulfonyl)pyridin-3-amine

Cat. No.: B2927840
CAS No.: 1067530-19-1
M. Wt: 172.2
InChI Key: JGIVFUZYNGOHHY-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pyridin-3-amine: is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. For this compound, the starting material is often 5-bromo-2-methylpyridin-3-amine, which undergoes coupling with methylsulfonylboronic acid under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Methylsulfonyl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Methylsulfonyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor , making it a candidate for the development of anti-inflammatory drugs. It has been evaluated for its enzyme inhibition activity and has shown significant potency and selectivity .

Industry: In the materials science field, this compound is used in the synthesis of novel polymers and as a precursor for the development of advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyridin-3-amine as a COX-2 inhibitor involves the suppression of the cyclooxygenase enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Comparison: 5-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-2-methylpyridin-3-amine, it has a methylsulfonyl group that enhances its reactivity and potential as a pharmaceutical intermediate. The imidazo[1,2-a]pyridin-3-amine derivative, on the other hand, has a more complex structure and is specifically designed for selective COX-2 inhibition .

Properties

IUPAC Name

5-methylsulfonylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIVFUZYNGOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-(methylsulfonyl)pyridine (0.50 g, 2.1 mmol) and CuSO4.(H2O)5 (53 mg, 0.21 mmol) in concentrated ammonium hydroxide (3 mL) was heated in a sealed tube at 170° C. for 16 hours. The reaction was cooled to room temperature and extracted with ethyl acetate. The combined extracts were dried over sodium sulfate and evaporated to give a brown solid. The solid was purified by column chromatography on silica gel using 0-5% MeOH in dichloromethane to give 5-(methylsulfonyl)pyridin-3-amine (0.11 g, 31% yield) as a tan solid. LC/MS: m/z 173.3 (M+H)+ at 0.21 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
(H2O)5
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

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